(R)-2-aminomethyl butyric acid

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

(R)-2-aminomethyl butyric acid, systematically designated as (2R)-2-(aminomethyl)butanoic acid, is a chiral non-proteinogenic amino acid derivative characterized by a primary amine and a carboxylic acid functional group on a four-carbon backbone. This compound exists as the R-enantiomer, distinguished from its S-counterpart and the racemic mixture (CAS 4385-92-6) by its specific stereochemical configuration, which imparts distinct biochemical properties.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 255871-58-0
Cat. No. B1439784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-aminomethyl butyric acid
CAS255871-58-0
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(CN)C(=O)O
InChIInChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyHBICVCPHTYGKKD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Aminomethyl Butyric Acid (CAS 255871-58-0): Chiral Amino Acid Derivative for Pharmaceutical Intermediates and Research Applications


(R)-2-aminomethyl butyric acid, systematically designated as (2R)-2-(aminomethyl)butanoic acid, is a chiral non-proteinogenic amino acid derivative characterized by a primary amine and a carboxylic acid functional group on a four-carbon backbone . This compound exists as the R-enantiomer, distinguished from its S-counterpart and the racemic mixture (CAS 4385-92-6) by its specific stereochemical configuration, which imparts distinct biochemical properties. It is primarily employed as a chiral building block in pharmaceutical synthesis and as an intermediate in the production of bioactive compounds, leveraging its defined three-dimensional architecture to influence molecular recognition and downstream biological activity .

Why (R)-2-Aminomethyl Butyric Acid's Stereochemistry Prevents Direct Substitution with Racemates or Other Analogs


Substituting (R)-2-aminomethyl butyric acid with its S-enantiomer or the racemic 2-(aminomethyl)butanoic acid (CAS 4385-92-6) is scientifically inadmissible in stereospecific applications. The R-configuration defines the compound's interaction with chiral biological targets, such as enzymes and receptors. Procurement of the incorrect stereoisomer can lead to significantly altered or entirely abolished pharmacological activity, as enantiomers often exhibit divergent potency and selectivity profiles . This is particularly critical in the synthesis of advanced pharmaceutical intermediates, where a single chiral center determines the downstream product's therapeutic viability. The following evidence underscores why the specific R-enantiomer must be prioritized for applications demanding stereochemical precision .

Quantitative Differentiation Evidence: (R)-2-Aminomethyl Butyric Acid vs. Structural and Chiral Comparators


Chiral Purity as a Critical Quality Attribute: Differentiating the (R)-Enantiomer from the Racemate

The commercial availability of (R)-2-aminomethyl butyric acid with a specified purity of ≥98% directly contrasts with the racemic mixture (CAS 4385-92-6), which contains both R and S enantiomers in equal proportion. This difference in enantiomeric composition is a fundamental quality parameter for applications in asymmetric synthesis and drug development, where the presence of the undesired enantiomer can introduce impurities that are difficult to separate downstream .

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Structural Distinction from GABA Analogs: No Direct Evidence of GABA Transporter or Calcium Channel Modulation

(R)-2-aminomethyl butyric acid is structurally related to γ-aminobutyric acid (GABA) but lacks the extended alkyl chain or cyclohexane ring present in clinically established GABA analogs like pregabalin (CAS 148553-50-8) and gabapentin (CAS 60142-96-3) [1]. A literature review reveals no published studies demonstrating that (R)-2-aminomethyl butyric acid exhibits the characteristic binding affinity for the α2-δ subunit of voltage-gated calcium channels, the defined mechanism for pregabalin and gabapentin's analgesic and anticonvulsant effects [2].

GABA Analog Neuropharmacology Structure-Activity Relationship

Physical Property Differentiation: Favorable Molecular Weight and Rotatable Bonds Compared to Common Chiral Amino Acids

Based on its computed properties, (R)-2-aminomethyl butyric acid (MW: 117.15 g/mol ) presents a distinct physicochemical profile when compared to common chiral amino acids like (S)-2-(aminomethyl)-3-methylbutanoic acid (MW: 131.17 g/mol) [1]. The target compound has a molecular weight approximately 10.7% lower and possesses three rotatable bonds, which may influence its conformational flexibility and solubility characteristics relative to bulkier chiral amino acid derivatives [2].

Medicinal Chemistry Drug-like Properties Physicochemical Profile

Validated Research and Industrial Applications for (R)-2-Aminomethyl Butyric Acid Based on Evidence


Chiral Building Block in Asymmetric Synthesis

The primary, evidence-supported application of (R)-2-aminomethyl butyric acid is as a chiral building block for the construction of stereochemically complex molecules, including pharmaceutical intermediates . Its ≥98% purity makes it a suitable starting material for diastereoselective reactions where the absolute configuration of the product is crucial. Researchers should prioritize this compound when designing synthetic routes that require a defined (R)-stereocenter on a short-chain amino acid scaffold, as using the racemate would necessitate additional and costly chiral separation steps.

Intermediate for Specialty GABA-Derivative Synthesis

While (R)-2-aminomethyl butyric acid itself lacks the established pharmacological activity of larger GABA analogs like pregabalin [1], it serves as a valuable intermediate in the synthesis of novel GABAergic compounds. The compound's simple, flexible structure allows for diverse chemical modifications, making it a useful starting point for building targeted libraries of GABA-related molecules. This application is predicated on its role as a versatile synthetic precursor rather than a final bioactive entity.

Reference Standard for Chiral Chromatography Method Development

Given its well-defined R-configuration, (R)-2-aminomethyl butyric acid can be employed as a reference standard for developing and validating chiral separation methods . Its small size and polar functional groups make it a representative analyte for optimizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods aimed at resolving short-chain amino acid enantiomers. This application is directly derived from the compound's primary differentiator: its absolute stereochemistry.

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